molecular formula C7H2Cl2N2O2 B13134407 3,4-Dichloro-2-nitrobenzonitrile

3,4-Dichloro-2-nitrobenzonitrile

Cat. No.: B13134407
M. Wt: 217.01 g/mol
InChI Key: OCMULDODVKWPBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-2-nitrobenzonitrile is an aromatic nitrile compound with the molecular formula C7H2Cl2N2O2. It is characterized by the presence of two chlorine atoms and one nitro group attached to a benzene ring, along with a nitrile group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichloro-2-nitrobenzonitrile can be synthesized through the nitration of 3,4-dichlorobenzonitrile. The nitration process typically involves the use of mixed acid (a combination of concentrated sulfuric acid and nitric acid) at controlled temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods: In industrial settings, the preparation of 3,4-dichlorobenzonitrile, which is a precursor to this compound, involves the reaction of 3,4-dichlorobenzamide with dehydrating agents. The nitration step follows, using mixed acid under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or alkoxides can be used to replace the chlorine atoms under basic conditions.

Major Products Formed:

Scientific Research Applications

3,4-Dichloro-2-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a building block for the development of bioactive molecules.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-2-nitrobenzonitrile involves its reactivity towards nucleophiles and reducing agents. The nitro group is electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack.

Comparison with Similar Compounds

Uniqueness: 3,4-Dichloro-2-nitrobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity patterns and makes it valuable in various synthetic applications.

Properties

Molecular Formula

C7H2Cl2N2O2

Molecular Weight

217.01 g/mol

IUPAC Name

3,4-dichloro-2-nitrobenzonitrile

InChI

InChI=1S/C7H2Cl2N2O2/c8-5-2-1-4(3-10)7(6(5)9)11(12)13/h1-2H

InChI Key

OCMULDODVKWPBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.